molecular formula C16H16FN3S2 B4280172 3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No. B4280172
M. Wt: 333.5 g/mol
InChI Key: QBKKKJXODCCLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, which leads to cell cycle arrest and apoptosis. This mechanism of action is similar to that of other anticancer agents, such as cisplatin and paclitaxel.
Biochemical and Physiological Effects:
3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as fungi and bacteria. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have unique electronic properties, which make it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is its potential as a novel anticancer agent. It has shown promising results in vitro and could be developed into a new class of anticancer drugs. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are many future directions for research on 3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One area of focus could be the development of more efficient synthesis methods to increase the availability of this compound for research purposes. In addition, further studies are needed to fully understand its mechanism of action and potential applications in various fields, such as organic electronics and medicinal chemistry. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo, which could lead to its development as a new class of anticancer drugs.

Scientific Research Applications

3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent, with promising results in vitro. It has also been explored as an antifungal and antibacterial agent. In addition, this compound has been studied for its potential use in organic electronics due to its unique electronic properties.

properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3S2/c1-10-11(2)21-9-14(10)15-18-19-16(20(15)3)22-8-12-4-6-13(17)7-5-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKKJXODCCLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
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3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
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3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
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3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
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3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

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